molecular formula C8H16ClN B13606952 1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride

1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride

Katalognummer: B13606952
Molekulargewicht: 161.67 g/mol
InChI-Schlüssel: GQBKIRVOSZWUCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride is a chemical compound with a unique spiro structure. The spiro configuration involves a bicyclic system where two rings are connected through a single atom, creating a three-dimensional shape.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride typically involves multiple steps. One common method includes the formation of the spiro structure through cyclization reactions. The starting materials often include precursors with functional groups that can undergo cyclization under specific conditions, such as the presence of a base or acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield a ketone or aldehyde, while reduction may yield an alcohol .

Wissenschaftliche Forschungsanwendungen

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate biological pathways.

    Industry: It is used in the development of new materials and chemicals

Wirkmechanismus

The mechanism of action of 1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique spiro structure allows it to fit into binding sites that other molecules may not be able to access, making it a valuable tool for studying these pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{5-Methylspiro[2.3]hexan-5-yl}methanamine hydrochloride is unique due to its specific spiro configuration and the presence of a methanamine group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Eigenschaften

Molekularformel

C8H16ClN

Molekulargewicht

161.67 g/mol

IUPAC-Name

(5-methylspiro[2.3]hexan-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-7(6-9)4-8(5-7)2-3-8;/h2-6,9H2,1H3;1H

InChI-Schlüssel

GQBKIRVOSZWUCV-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC2(C1)CC2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.